2,4-Diethyloctane-1,5-diol

Description

The exact mass of the compound 2,4-Diethyloctane-1,5-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Diethyloctane-1,5-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diethyloctane-1,5-diol including the price, delivery time, and more detailed information at info@benchchem.com.

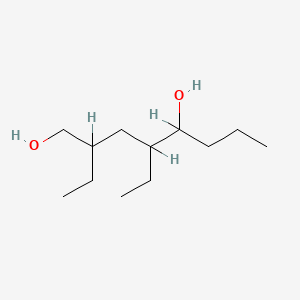

Structure

3D Structure

Properties

IUPAC Name |

2,4-diethyloctane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-4-7-12(14)11(6-3)8-10(5-2)9-13/h10-14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKYZXPQXKTGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CC)CC(CC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30915794 | |

| Record name | 2,4-Diethyloctane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94277-83-5 | |

| Record name | 2,4-Diethyl-1,5-octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94277-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diethyloctane-1,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094277835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diethyloctane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diethyloctane-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Diethyloctane-1,5-diol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4-Diethyloctane-1,5-diol

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of 2,4-diethyloctane-1,5-diol, a C12 aliphatic diol. While specific research on this molecule is limited, this guide synthesizes available data with established principles of organic chemistry to offer field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind molecular properties and experimental design, grounding theoretical predictions in authoritative chemical principles.

Molecular Identity and Structure

2,4-Diethyloctane-1,5-diol (CAS No: 94277-83-5) is an organic compound with the molecular formula C₁₂H₂₆O₂.[1][2] Its structure consists of an eight-carbon (octane) backbone substituted with two hydroxyl (-OH) groups at positions 1 and 5, and two ethyl (-CH₂CH₃) groups at positions 2 and 4.[3] This arrangement classifies it as a substituted 1,5-diol, a class of molecules with distinct reactivity and potential for hydrogen bonding.[3]

The presence of hydroxyl groups imparts hydrophilic character, while the C12 hydrocarbon skeleton provides significant hydrophobicity, suggesting amphiphilic properties that could be relevant in surfactant or polymer applications.[3]

Stereochemistry

The molecular structure of 2,4-diethyloctane-1,5-diol possesses three stereocenters at carbons C2, C4, and C5. The InChIKey, QDKYZXPQXKTGRB-UHFFFAOYSA-N, indicates that the stereochemistry is currently undefined in public databases.[4] The presence of three chiral centers means that 2³ = 8 possible stereoisomers (four pairs of enantiomers) could exist. The specific stereoisomeric form will critically influence its biological activity, physical properties, and its utility as a chiral building block in asymmetric synthesis. The control of stereochemistry during synthesis is a paramount consideration for any application in drug development.

Caption: Structure of 2,4-diethyloctane-1,5-diol with stereocenters marked (*).

Physicochemical Properties

The physical properties of 2,4-diethyloctane-1,5-diol are dictated by its C12 hydrocarbon chain and the two hydroxyl groups capable of hydrogen bonding. It is likely a moderately viscous, colorless to pale yellow liquid at room temperature.[3] A summary of its known and predicted properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O₂ | [1][2][4] |

| Molecular Weight | 202.33 g/mol | [1][4] |

| CAS Number | 94277-83-5 | [1][4] |

| Boiling Point | 279.2 °C at 760 mmHg | [1][5] |

| Density | 0.908 g/cm³ | [1][5] |

| Flash Point | 118.7 °C | [1][5] |

| Vapor Pressure | 0.000495 mmHg at 25°C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.58 - 2.8 | [1][4] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 8 | [1] |

| Refractive Index | 1.456 | [5] |

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy (Predicted)

-

δ 3.4-3.8 ppm: Broad multiplet, integrating to 2H, corresponding to the protons of the primary alcohol (-CH₂OH).

-

δ 3.5-4.0 ppm: Multiplet, integrating to 1H, from the proton on the carbon bearing the secondary alcohol (-CH(OH)-). The exact shift would be highly dependent on the solvent and concentration due to hydrogen bonding.

-

δ 0.8-1.0 ppm: Two overlapping triplets, integrating to 6H total, from the terminal methyl groups of the two ethyl substituents (-CH₂CH₃).

-

δ 1.1-1.7 ppm: A complex series of overlapping multiplets integrating to the remaining 15H from the aliphatic chain protons (-CH₂-, -CH-, and the ethyl -CH₂- groups).

-

δ 2.5-4.5 ppm (variable): Two broad singlets, integrating to 2H total, corresponding to the hydroxyl protons (-OH). These peaks are often exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

δ ~65 ppm: Signal for the primary alcohol carbon (-CH₂OH).

-

δ ~70-75 ppm: Signal for the secondary alcohol carbon (-CH(OH)-).

-

δ ~40-50 ppm: Signals for the methine carbons bearing the ethyl groups (-CH(CH₂CH₃)-).

-

δ ~10-35 ppm: A series of signals corresponding to the remaining aliphatic carbons in the octane backbone and the ethyl groups.

Infrared (IR) Spectroscopy (Predicted)

-

~3350 cm⁻¹ (broad): A strong, broad absorption band characteristic of O-H stretching from intermolecular hydrogen bonding between the diol molecules.[6]

-

2850-2960 cm⁻¹ (strong, sharp): Multiple sharp peaks corresponding to C-H stretching of the aliphatic sp³ hybridized carbons.

-

~1050-1150 cm⁻¹ (strong): C-O stretching vibrations from the primary and secondary alcohol groups.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 202.19, though it may be weak or absent in Electron Ionization (EI) due to facile fragmentation.

-

Key Fragments: Expect significant peaks from dehydration ([M-H₂O]⁺ at m/z = 184) and subsequent water loss ([M-2H₂O]⁺ at m/z = 166). Alpha-cleavage adjacent to the oxygen atoms would also be a prominent fragmentation pathway.

Experimental Protocol: Spectroscopic Analysis Workflow

A self-validating system for structural confirmation requires a multi-technique approach. The causality for this is that no single technique provides unambiguous proof of structure, but their combination provides orthogonal data, building a high-confidence characterization.

Caption: Workflow for spectroscopic characterization and structural validation.

-

NMR Sample Preparation: Dissolve ~5-10 mg of the diol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add tetramethylsilane (TMS) as an internal standard.

-

NMR Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[7] Perform ancillary experiments like DEPT-135 to differentiate CH, CH₂, and CH₃ signals.

-

FT-IR Analysis: Place a small drop of the neat liquid sample between two NaCl or KBr plates to form a thin film. Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Mass Spectrometry: Introduce the sample via direct infusion (for ESI) or a GC inlet (for EI) into the mass spectrometer to determine the mass-to-charge ratio of the parent ion and its fragments.

-

Structural Confirmation: Integrate data from all techniques. The ¹H NMR confirms proton environment and count, ¹³C NMR maps the carbon backbone, IR confirms the hydroxyl functional groups, and MS verifies the molecular weight.

Reactivity and Synthetic Potential

As a 1,5-diol, the compound's reactivity is dominated by its two hydroxyl groups. These can undergo oxidation, esterification, and etherification, making the molecule a versatile building block.[3]

Oxidation to δ-Lactone

A key reaction for 1,5-diols is oxidative cyclization to form a δ-lactone (a six-membered cyclic ester). This transformation is highly valuable in synthesis. The primary alcohol at C1 can be selectively oxidized to a carboxylic acid, which then undergoes intramolecular esterification with the secondary alcohol at C5. Reagents like TEMPO/BAIB (2,2,6,6-tetramethylpiperidinooxy / bis(acetoxy)iodobenzene) are known to be highly chemoselective for converting 1,5-diols to δ-lactones.[8]

Caption: Oxidation of a 1,5-diol to a δ-lactone.

General Protocol for Oxidation to a δ-Lactone

This protocol is a self-validating system because progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed by spectroscopy, ensuring the transformation was successful.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4-diethyloctane-1,5-diol (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add catalytic TEMPO (0.1 eq.) followed by the stoichiometric oxidant, such as BAIB (2.5 eq.), in portions at 0 °C.

-

Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the disappearance of the starting material by TLC. The causality for using TLC is its speed and efficiency in tracking reactant consumption, which prevents over-oxidation and byproduct formation.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude product by column chromatography on silica gel. Validate the structure of the resulting lactone using the spectroscopic workflow described in Section 3.

Proposed Synthesis Pathway

A specific synthesis for 2,4-diethyloctane-1,5-diol is not documented. However, a plausible retrosynthetic analysis suggests it could be constructed from simpler, commercially available precursors. One logical approach involves an aldol addition followed by reduction steps.

Caption: A plausible retrosynthetic pathway for 2,4-diethyloctane-1,5-diol.

This theoretical pathway provides a logical and experimentally viable route for researchers needing to synthesize this molecule. The choice of an aldol reaction is based on its reliability for forming C-C bonds, a foundational strategy in organic synthesis.

Potential Applications and Field Insights

Polymer Chemistry

The presence of two hydroxyl groups makes 2,4-diethyloctane-1,5-diol an excellent candidate as a monomer or chain extender in polymerization reactions. It can be used to synthesize polyesters (via reaction with diacids) or polyurethanes (via reaction with diisocyanates). The branched, aliphatic nature of the diol would likely impart flexibility, durability, and a lower glass transition temperature to the resulting polymer, making it useful as a plasticizer or in the preparation of thermosetting materials.[1][3]

Surfactants and Emulsifiers

The molecule's structure, with a hydrophilic diol "head" and a bulky hydrophobic C12 "tail," suggests potential as a non-ionic surfactant. The ethyl branches may influence its packing at interfaces, potentially creating stable emulsions for applications in cosmetics, food science, or material formulations.

Drug Development and Medicinal Chemistry

While no direct biological activity is reported, long-chain aliphatic alcohols and diols can serve as valuable scaffolds or intermediates in drug discovery.[9] The molecule's lipophilicity (LogP ≈ 2.8) is within the range suitable for drug candidates, suggesting it could be used as a fragment to build more complex molecules with potential therapeutic activity.[4] Its functional handles (-OH groups) allow for straightforward C-H functionalization or coupling reactions, which are modern, efficient strategies in drug synthesis.[10][11]

Safety and Toxicology

GHS Hazard Information

According to aggregated data from the European Chemicals Agency (ECHA), 2,4-diethyloctane-1,5-diol is classified with the following hazard statement:

-

H319: Causes serious eye irritation. [4]

Standard precautionary measures, including the use of safety goggles, gloves, and a lab coat, are required when handling this chemical.

Toxicological Profile

Specific toxicological studies on 2,4-diethyloctane-1,5-diol are not available. However, the toxicology of aliphatic hydrocarbons and alcohols is generally well-understood. In general, long-chain alcohols have low acute toxicity.[12] The primary concerns are typically skin and eye irritation upon direct contact and potential central nervous system depression at high concentrations of vapor inhalation.[12]

It is important to note that the metabolism of xenobiotics can sometimes lead to the formation of dihydrodiol metabolites, which can have their own toxicological profiles and may not always represent a detoxification pathway.[13] Therefore, a full toxicological assessment would be necessary before considering this compound for applications involving significant human exposure.

References

-

LookChem. (n.d.). 2,4-Diethyloctane-1,5-diol. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,4-diethyloctane-1,5-diol | CAS#:94277-83-5. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diethyloctane-1,5-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 2,4-diethyloctane-1,5-diol. Retrieved from [Link]

- Marinus, N., Eisink, N., Reintjens, N. R. M., & Witte, M. D. (2023). A Predictive Model for the Site-Selective Mono-Oxidation of Diols by Palladium-Neocuproine Catalysis. Chemistry – A European Journal.

- Hansen, T. V., & Florence, G. J. (2003). Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. Tetrahedron Letters, 44(3), 57-59.

- Chou, M. W., & Yang, S. K. (1984). Toxicological significance of dihydrodiol metabolites. Journal of Toxicology and Environmental Health, 14(2-3), 309-327.

-

ResearchGate. (n.d.). Relative reactivity of diols. Retrieved from [Link]

- Ausín, B., et al. (2022). Grain size controls on long-chain diol distributions and proxy signals in marine sediments. Biogeosciences, 19(19), 4649-4668.

- Geary, M. J., & Toste, F. D. (2019). Deoxydehydration of vicinal diols by homogeneous catalysts: a mechanistic overview. Journal of Physical Organic Chemistry, 32(11), e3992.

-

ResearchGate. (n.d.). ¹H-NMR (a) and ¹³C-NMR (b) spectra of diol compound. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Aliphatic Hydrocarbons. Retrieved from [Link]

- Rampen, S. W., et al. (2012). The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons. Proceedings of the National Academy of Sciences, 109(16), 5991-5996.

- Lattaud, J., et al. (2022). Temperature and nutrients control the presence and distribution of long-chain diols in Swiss lakes. Frontiers in Earth Science, 10, 949033.

- Rodrigo-Gámiz, M., et al. (2019).

-

PubChem. (n.d.). 2,5-Diethyloctane-1,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

- Dias, D. A., Urban, S., & Roessner, U. (2012). A historical overview of natural products in drug discovery. Metabolites, 2(2), 303-336.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Biswas, T. (2022, July 18). MCQ-241: About reactions of Diol. YouTube. Retrieved from [Link]

-

Leslie, J. M. (2020, May 6). Diol oxidation example 1. YouTube. Retrieved from [Link]

-

Starshine Chemical. (n.d.). 2,4-diethyloctane-1,5-diol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. Retrieved from [Link]

- Patočka, J., & Kuča, K. (2016). TOXIC ALCOHOLS: ALIPHATIC UNSATURATED ALCOHOLS. Military Medical Science Letters, 85(4), 171-177.

-

ResearchGate. (n.d.). Applications of Directed C-H Functionalization in Medicinal and Process Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Diol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diethylhexane-1,5-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : C–H Functionalization Chemistry: Applications in Drug Synthesis. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Health Effects. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of (R,R)-1,2:4,5-Diepoxypentane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]

-

SpectraBase. (n.d.). (2R,3S,4S)-3-(Hydroxymethyl)-5-methylhexane-2,4-diol. Retrieved from [Link]

- Jian, H. Y., Yang, C. T., & Chu, L. K. (2021). Gaseous infrared spectra of the simplest geminal diol CH₂(OH)₂ and the isotopic analogues in the hydration of formaldehyde. Physical Chemistry Chemical Physics, 23(27), 14813-14820.

-

ResearchGate. (n.d.). Schematic representation of the predicted IR spectra of the methanediol conformers. Retrieved from [Link]

-

SpectraBase. (n.d.). Trans-1,4-diethylcyclohexane. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. CAS 94277-83-5: 2,4-diethyloctane-1,5-diol | CymitQuimica [cymitquimica.com]

- 4. 2,4-Diethyloctane-1,5-diol | C12H26O2 | CID 3024226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-diethyloctane-1,5-diol | CAS#:94277-83-5 | Chemsrc [chemsrc.com]

- 6. Gaseous infrared spectra of the simplest geminal diol CH2(OH)2 and the isotopic analogues in the hydration of formaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Natural Compounds: A Dynamic Field of Applications [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmaceuticals | Special Issue : C–H Functionalization Chemistry: Applications in Drug Synthesis [mdpi.com]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. Toxicological significance of dihydrodiol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 2,4-Diethyloctane-1,5-diol

An In-depth Technical Guide to the Synthesis of 2,4-Diethyloctane-1,5-diol

Abstract

Substituted long-chain diols are valuable molecular building blocks in materials science and specialty polymer synthesis. 2,4-Diethyloctane-1,5-diol, in particular, presents an interesting target due to its asymmetric structure and potential to impart unique physical properties to polymers and thermosetting materials.[1][2] However, its synthesis is not trivial, involving the controlled construction of a specific carbon skeleton with two chiral centers and two distinct hydroxyl groups. This guide presents a comprehensive strategy for the , focusing on a robust and reliable final-step reduction of a key δ-keto-ester intermediate. We provide a detailed experimental protocol for this reduction, a thorough guide to the characterization of the final product, and a discussion of a plausible, albeit challenging, route for the synthesis of the necessary precursor. This document is intended for researchers and synthetic chemists in industrial and academic settings.

Introduction and Strategic Overview

2,4-Diethyloctane-1,5-diol (CAS 94277-83-5) is an organic compound with a C12 aliphatic backbone.[1] The presence of hydroxyl groups at the 1- and 5-positions offers sites for polymerization and derivatization, while the two ethyl groups at the 2- and 4-positions introduce steric bulk and hydrophobicity, influencing the macroscopic properties of resulting materials.[1] Its potential application in the preparation of thermosetting materials has been noted.[2][3]

Table 1: Physicochemical Properties of 2,4-Diethyloctane-1,5-diol

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆O₂ | [3][4] |

| Molecular Weight | 202.33 g/mol | [4] |

| Boiling Point | 279.2 °C (at 760 mmHg) | [3] |

| Flash Point | 118.7 °C | [3] |

| Density | 0.908 g/cm³ | [3] |

| LogP | 2.58 | [3] |

| Safety | H319: Causes serious eye irritation | [4] |

The primary challenge in synthesizing this molecule lies in the precise installation of four distinct functionalities on the octane chain: a primary alcohol (C1), a secondary alcohol (C5), and two ethyl branches (C2, C4). This complexity necessitates a carefully planned, multi-step synthetic strategy. Established methods for diol synthesis, such as the dihydroxylation of alkenes or simple carbonyl reductions, are not directly applicable for a structure with this specific substitution pattern.[5] Therefore, a convergent approach that builds the carbon skeleton first, followed by the generation of the diol functionality, is most logical.

This guide focuses on the final, critical step: the reduction of a δ-keto-ester precursor, ethyl 2,4-diethyl-5-oxooctanoate , to the target 1,5-diol. This transformation leverages a powerful reducing agent to simultaneously convert two different carbonyl functionalities into the desired hydroxyl groups.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis reveals a logical pathway to the target diol. The 1,5-diol motif can be disconnected to a precursor containing carbonyl groups at the corresponding positions. A simultaneous reduction of a ketone and an ester is a highly efficient transformation using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄). This leads to our key δ-keto-ester intermediate.

Caption: Retrosynthetic analysis of 2,4-Diethyloctane-1,5-diol.

The synthesis of the keto-ester precursor is a significant challenge in itself and is discussed in Section 5. The core of our validated protocol is the high-yield conversion of this intermediate to the final product.

Experimental Protocol: Reduction of Ethyl 2,4-diethyl-5-oxooctanoate

This protocol details the simultaneous reduction of the keto and ester functionalities using lithium aluminum hydride (LiAlH₄).

Trustworthiness: This procedure is based on well-established protocols for the reduction of esters and ketones.[5] The use of anhydrous conditions and controlled addition is critical for safety and reaction efficiency. The Fieser workup is a standard, reliable method for quenching LiAlH₄ reactions.

Materials and Equipment:

-

Ethyl 2,4-diethyl-5-oxooctanoate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄), powder (2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

15% w/v aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, reflux condenser, nitrogen inlet, dropping funnel, magnetic stirrer

-

Ice-water bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard glassware for extraction and filtration

Step-by-Step Methodology:

-

Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Preparation: In the flask, suspend LiAlH₄ (2.0 eq) in anhydrous THF (approx. 10 mL per gram of LiAlH₄). Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve ethyl 2,4-diethyl-5-oxooctanoate (1.0 eq) in anhydrous THF (approx. 5 mL per gram of substrate). Add this solution to the dropping funnel.

-

Reaction Execution: Add the substrate solution dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 30-60 minutes. The rate of addition should be controlled to keep the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

-

Reaction Quench (Fieser Workup):

-

CAUTION: The quench is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood away from ignition sources.

-

Cool the reaction mixture back down to 0 °C.

-

Slowly and sequentially add the following reagents dropwise:

-

'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

-

'X' mL of 15% aqueous NaOH.

-

'3X' mL of water.

-

-

Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form, which is easily filtered.

-

-

Workup and Isolation:

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Combine the filtrate and washes. Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

-

Purification: Purify the crude diol by flash column chromatography on silica gel. A gradient elution system, such as 10% to 40% ethyl acetate in hexanes, is typically effective for separating the polar diol from non-polar impurities.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2,4-Diethyloctane-1,5-diol as a viscous oil.[1]

Caption: Experimental workflow for the reduction of the keto-ester.

Product Characterization

Verifying the structure of the final product is essential. The following data are predicted based on the structure of 2,4-Diethyloctane-1,5-diol.

Table 2: Predicted Spectroscopic Data for 2,4-Diethyloctane-1,5-diol

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~3.6 (m, -CH₂OH), ~3.5 (m, -CH(OH)-), 2.0-3.0 (br s, 2H, -OH), 0.8-1.7 (m, remaining aliphatic protons). Distinct signals for the diastereotopic protons of the -CH₂OH group are expected. |

| ¹³C NMR | δ (ppm): 12 distinct signals expected for the diastereomers. ~65 (-CH₂OH), ~75 (-CH(OH)-), multiple signals in the 10-45 ppm range for the aliphatic carbons. |

| IR (cm⁻¹) | ~3350 (broad, O-H stretch), 2850-2960 (C-H stretch), ~1050 (C-O stretch). |

| MS (EI) | m/z: 202.19 (M⁺), fragments corresponding to loss of water (M-18), loss of propyl group (M-43), and cleavage between C4-C5. |

Discussion: The Challenge of Precursor Synthesis

As highlighted, the primary synthetic hurdle is the efficient construction of the δ-keto-ester intermediate, ethyl 2,4-diethyl-5-oxooctanoate . While a detailed experimental validation is beyond the scope of this guide, a plausible route can be proposed based on modern synthetic methodologies. A robust approach would involve the acylation of a specific ketone enolate.

Caption: Plausible route to the key δ-keto-ester intermediate.

This proposed route involves forming a silyl enol ether from a 2-ethylbutanal derivative and reacting it with an activated propionyl species in a Lewis acid-catalyzed process (a Mukaiyama-type aldol addition). This approach offers good control over the C-C bond formation. However, achieving high diastereoselectivity for the two newly formed stereocenters at C2 and C4 would require significant optimization, likely involving chiral auxiliaries or catalysts.

Conclusion

This guide outlines a robust and reliable method for the via the chemoselective reduction of a δ-keto-ester precursor. The detailed protocol for the final reduction step provides a clear pathway to the target molecule, and the provided characterization data serves as a benchmark for product verification. While the synthesis of the requisite precursor remains a formidable challenge, the strategies discussed herein offer a logical starting point for its construction. The methodologies presented are grounded in established chemical principles, providing a strong foundation for researchers aiming to produce this and other complex polyfunctional aliphatic molecules.

References

-

Recent progress in selective functionalization of diols via organocatalysis . RSC Publishing. Available at: [Link]

-

2,4-Diethyloctane-1,5-diol - LookChem . LookChem. Available at: [Link]

-

2,4-Diethyloctane-1,5-diol | C12H26O2 | CID 3024226 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB . ResearchGate. Available at: [Link]

-

2,4-diethyloctane-1,5-diol | CAS#:94277-83-5 | Chemsrc . Chemsrc.com. Available at: [Link]

-

Mechanism of Diol Formation in the Reaction of Benzylic Grignard Reagents with Aldehydes . RSC Publishing. Available at: [Link]

-

Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring . Thieme Connect. Available at: [Link]

-

Recent Progress in Selective Functionalization of Diols via Organocatalysis . ResearchGate. Available at: [Link]

-

2,4-diethyloctane-1,5-diol (C12H26O2) - PubChemLite . PubChemLite. Available at: [Link]

-

Recent advances in the transesterification of β-keto esters . RSC Publishing. Available at: [Link]

-

nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent . Organic Syntheses. Available at: [Link]

-

Formation of γ-‐Keto Esters from β-Keto Esters . Organic Syntheses. Available at: [Link]

-

Diol synthesis by substitution . Organic Chemistry Portal. Available at: [Link]

-

Grignard Reagents - Chemistry LibreTexts . LibreTexts. Available at: [Link]

-

The Aldol Condensation - Magritek . Magritek. Available at: [Link]

-

Diols and Alcohol Preparation via Grignard Reactions - YouTube . YouTube. Available at: [Link]

Sources

- 1. CAS 94277-83-5: 2,4-diethyloctane-1,5-diol | CymitQuimica [cymitquimica.com]

- 2. 2,4-diethyloctane-1,5-diol | 94277-83-5 [chemicalbook.com]

- 3. 2,4-Diethyloctane-1,5-diol|lookchem [lookchem.com]

- 4. 2,4-Diethyloctane-1,5-diol | C12H26O2 | CID 3024226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]

An In-depth Technical Guide to 2,4-Diethyloctane-1,5-diol and the Broader Class of Substituted Long-Chain Diols

Abstract

This technical guide provides a comprehensive overview of 2,4-Diethyloctane-1,5-diol (CAS Number: 94277-83-5), a C12 aliphatic diol. Due to the limited availability of detailed experimental data for this specific molecule, this document extends its scope to encompass the synthesis, characterization, and applications of structurally related long-chain aliphatic diols. This whitepaper is intended for researchers, scientists, and drug development professionals, offering insights into the general methodologies for working with this class of compounds and their potential in various industrial applications, particularly in the formulation of thermosetting materials.

Introduction to 2,4-Diethyloctane-1,5-diol

2,4-Diethyloctane-1,5-diol is an organic compound characterized by an eight-carbon backbone with hydroxyl (-OH) groups at the 1 and 5 positions and ethyl substituents at the 2 and 4 positions.[1] The presence of two hydroxyl groups classifies it as a diol, and these functional groups are key to its reactivity and physical properties, enabling hydrogen bonding and serving as reactive sites for polymerization.[1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 94277-83-5 | [1] |

| Molecular Formula | C₁₂H₂₆O₂ | [2] |

| Molecular Weight | 202.33 g/mol | [3] |

| Boiling Point | 279.2 °C at 760 mmHg | [4] |

| Flash Point | 118.7 °C | [4] |

| Density | 0.908 g/cm³ | [4] |

| LogP | 2.58220 | [4] |

These properties suggest a relatively high-boiling, moderately viscous liquid with limited water solubility, typical of long-chain aliphatic alcohols.

Synthesis of Substituted Long-Chain Diols: A General Perspective

The synthesis of a specific substituted diol like 2,4-Diethyloctane-1,5-diol would likely involve a multi-step organic synthesis. While a precise, validated protocol for this compound is not published, general strategies for creating similar 1,5-diols can be inferred from established organic chemistry principles. A plausible synthetic approach could involve the use of Grignard reagents or other organometallic species to form carbon-carbon bonds, followed by reduction or hydrolysis steps to introduce the hydroxyl groups.

A highly stereoselective synthesis of (E)-1,5-syn-diols has been described, which involves a kinetically controlled hydroboration of an allenyltrifluoroborate, followed by sequential allylboration with two different aldehydes.[5] This method yields diols with high enantiomeric excess and diastereoselectivity.[5] Another general approach for diol synthesis is the dihydroxylation of alkenes.[6]

The following diagram illustrates a conceptual workflow for the synthesis of a substituted long-chain diol.

Caption: A generalized workflow for the synthesis of substituted diols.

Analytical Characterization of Aliphatic Diols

The structural elucidation and purity assessment of synthesized diols are critical. A combination of spectroscopic techniques is typically employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the carbon skeleton and the position of hydroxyl groups. In ¹H NMR of aliphatic diols, the protons attached to carbons bearing hydroxyl groups (CH-OH) typically appear as multiplets in the 3.5-4.5 ppm range. The hydroxyl protons themselves often present as broad singlets, and their chemical shift can vary with concentration and solvent.[7][8] For complex diols, ¹³C NMR provides clearer resolution of the carbon signals.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the presence of key functional groups. For a diol like 2,4-Diethyloctane-1,5-diol, the most prominent feature in the IR spectrum would be a broad and strong absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl groups.[10][11] The C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron impact (EI) ionization, long-chain diols often undergo fragmentation through cleavage alpha to the oxygen atom and dehydration.[12] Electrospray ionization (ESI) can be a softer ionization technique, often showing a prominent protonated or sodiated molecular ion, which helps in confirming the molecular weight.[13]

Applications in Thermosetting Materials

2,4-Diethyloctane-1,5-diol is noted for its use in the preparation of thermosetting materials.[14] Diols, in general, are crucial components in the synthesis of various polymers, including polyesters and polyurethanes.[15] In thermosetting resins, diols can act as chain extenders or cross-linking agents.

Role in Polymer Synthesis

In the context of thermosetting polymers like epoxy resins, diols can react with the epoxy groups, leading to the opening of the epoxide ring and the formation of a cross-linked network.[16] This curing process transforms the liquid resin into a rigid, three-dimensional structure with enhanced mechanical and thermal properties. The structure of the diol, including its chain length and the presence of substituents, can significantly influence the properties of the final thermoset material, such as its flexibility, toughness, and thermal stability.[17]

The following diagram illustrates the potential role of a diol in the curing of an epoxy resin.

Caption: A simplified diagram of a diol's involvement in epoxy resin curing.

The curing of epoxy resins with anhydrides can be initiated by the reaction of a hydroxyl group from the diol with the anhydride, forming a monoester which then reacts with an epoxy group.[18] The overall curing mechanism can be complex and is influenced by factors such as the specific resin, curing agent, and temperature.[19]

Experimental Protocols: A General Guide

While specific protocols for 2,4-Diethyloctane-1,5-diol are unavailable, the following sections provide generalized experimental procedures for the synthesis and characterization of long-chain aliphatic diols.

General Synthesis of a 1,5-Diol via Grignard Reaction

This protocol outlines a conceptual pathway and should be adapted and optimized for specific substrates.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), react an appropriate alkyl halide with magnesium turnings in anhydrous diethyl ether or THF to form the Grignard reagent.

-

Reaction with an Ester: Cool the Grignard reagent in an ice bath and slowly add a solution of an appropriate ester (e.g., a formate ester to introduce a hydroxymethyl group) in the same anhydrous solvent.

-

Quenching: After the reaction is complete (monitored by TLC), slowly quench the reaction mixture by adding it to a cold saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diol.

Characterization Protocols

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified diol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

FTIR Sample Preparation: A small drop of the liquid diol can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film for analysis.

-

Mass Spectrometry Sample Preparation: Prepare a dilute solution of the diol in an appropriate solvent (e.g., methanol or acetonitrile) for infusion into the mass spectrometer.

Conclusion

2,4-Diethyloctane-1,5-diol represents a class of substituted long-chain aliphatic diols with potential applications in polymer chemistry, particularly in the development of thermosetting materials. While detailed scientific literature on this specific compound is scarce, this guide provides a framework for its study based on the established chemistry of similar molecules. The general principles of synthesis, characterization, and application outlined herein offer a valuable resource for researchers and professionals working in related fields. Further experimental investigation is warranted to fully elucidate the properties and potential of 2,4-Diethyloctane-1,5-diol.

References

- Stenhagen, E. (1969). Mass spectrometric analysis of long-chain esters of diols. Journal of Lipid Research, 10(6), 703-709.

- Van der Hage, E. R., van der Heeft, E., & De Koster, C. G. (1999). Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Journal of Mass Spectrometry, 34(1), 45-53.

-

Chemsrc. (n.d.). 2,4-diethyloctane-1,5-diol. Retrieved from [Link]

-

ChemBK. (n.d.). 2,4-diethyloctane-1,5-diol. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of diol 5 (a) observed (b) calculated by DFT /6-31G, 6-311G* method*. Retrieved from [Link]

- Pihlaja, K., & Sillanpää, R. (2013). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Magnetic Resonance in Chemistry, 51(11), 749-756.

-

ResearchGate. (n.d.). FTIR spectra of epoxidation and diol formation of oleic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the diol and its starting reagents. Retrieved from [Link]

- Lambert, T. H., & MacMillan, D. W. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1734–1737.

- Ramachandran, P. V., & Pratihar, D. (2007). 1,5-syn-Diols: Application to the Synthesis of the C(23)-C(40) Fragment of Tetrafibricin. Organic Letters, 9(11), 2087–2090.

- Liu, Y., & Chen, J. (2021). Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Omega, 6(16), 10545–10555.

- Zhang, L., Huangfu, F., Li, W., & Yang, P. (2021). Rapid synthesis of diol homolog-based thermosets with tunable properties via ring-opening metathesis polymerization.

-

ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]

- Kim, H. J., Lee, J. H., & Kim, J. H. (2025). Enhancing Epoxy Toughness with a Bis-Hydroxy Urethane Diol Additive Derived from CO2-Based Ethylene Carbonate and Bio-Based Diamine.

- Mecking, S. (2016). Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. Chemical Reviews, 116(7), 4336–4393.

- Lee, S., & Jin, F. L. (2025). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing.

- Kleszcz, K., & Sokołowska, P. (2024). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Molecules, 29(14), 3324.

- Sridhar, S., & Srinivasan, K. S. V. (2012). CHARACTERIZATION AND APPLICATION OF DIOLS BASED LIQUID CRYSTALLINE COPOLYESTER. International Journal of Research in Pharmacy and Chemistry, 2(3), 633-639.

-

ResearchGate. (n.d.). FTIR spectra of synthesized PCL-diols. Retrieved from [Link]

- Hansen, T. M., Florence, G. J., Lugo-Mas, P., Chen, J., Abrams, J. N., & Forsyth, C. J. (2003). Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. Tetrahedron Letters, 44(1), 57–59.

-

Organic Chemistry Portal. (n.d.). Diol synthesis by substitution. Retrieved from [Link]

- Zhang, L., Huangfu, F., Li, W., & Yang, P. (2021). Rapid synthesis of diol homolog-based thermosets with tunable properties via ring-opening metathesis polymerization.

- Wang, S., Liu, C., & Zhang, Y. (2022). Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups.

- Bwatanglang, I. B., D'Elia, V., & Basset, J. M. (2019). Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst. Journal of the American Chemical Society, 141(43), 17156–17161.

- Fukushima, K., & Kimura, Y. (2025). Preparation of High-Molecular-Weight Aliphatic Polycarbonates by Condensation Polymerization of Diols and Dimethyl Carbonate. Macromolecular Chemistry and Physics.

- Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(9), 5364-5368.

- Dumesic, J. A., & Huber, G. W. (2017). Methods of forming diol compounds. U.S.

- Fisch, W., & Hofmann, W. (1954). The curing mechanism of epoxy resin. Journal of Polymer Science, 12(1), 497-507.

- Berger, R. G., & Drawert, F. (1999). Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples. Lipids, 34(6), 617-625.

- Liu, X., & Zhang, J. (2019). Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. Polymers, 11(11), 1838.

-

Wellcem. (n.d.). Resin curing process. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

- El-Guerraf, A., Ben-Azzouz, M., El-Kacem, N., & El-Mansouri, A. (2022). Elaboration and Characterization of New Polyurethane-Based Biocomposites from Jojoba Oil and Alfa Cellulose Fibers. Polymers, 14(15), 3025.

Sources

- 1. Mass spectrometric analysis of mono- and dialkyl ethers of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Enantio- and Diastereoselective Synthesis of (E)-1,5-syn-Diols: Application to the Synthesis of the C(23)-C(40) Fragment of Tetrafibricin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]

- 7. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. specialchem.com [specialchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. wellcem.com [wellcem.com]

structure elucidation of 2,4-Diethyloctane-1,5-diol

An In-depth Technical Guide to the Structure Elucidation of 2,4-Diethyloctane-1,5-diol

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring purity, safety, and efficacy in applications ranging from materials science to pharmaceuticals. This guide provides a comprehensive, methodology-focused walkthrough for the complete . As a flexible acyclic molecule with three stereocenters, it presents a non-trivial analytical challenge that serves as an excellent case study. We will proceed through a logical, self-validating workflow, beginning with the confirmation of its molecular formula and culminating in the challenging assignment of its relative stereochemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but the expert rationale behind the selection and application of modern spectroscopic techniques.

Introduction: Defining the Analytical Challenge

2,4-Diethyloctane-1,5-diol (CAS No. 94277-83-5) is an organic compound with the molecular formula C₁₂H₂₆O₂.[1][2][3] Its structure consists of an eight-carbon chain with hydroxyl groups at positions 1 and 5, and ethyl substituents at positions 2 and 4.[4] The presence of stereocenters at carbons C2, C4, and C5 results in 2³ = 8 possible stereoisomers (four pairs of enantiomers). The conformational flexibility of the acyclic backbone further complicates analysis, particularly the determination of relative stereochemistry.

This guide outlines a systematic approach to overcome these challenges. Our strategy is built on the principle of orthogonal verification, where data from multiple independent techniques are integrated to build an unambiguous structural model. We will leverage a suite of analytical methods, primarily focusing on Mass Spectrometry (MS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into complex connectivity and stereochemistry, the fundamental composition of the molecule must be unequivocally confirmed.

High-Resolution Mass Spectrometry (HRMS)

The first and most critical step is to verify the elemental composition. While low-resolution MS can confirm the nominal mass, HRMS provides the high-accuracy mass measurement necessary to distinguish between isobaric formulas.

-

Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for a polar molecule like a diol, as it is a soft ionization technique that typically preserves the molecular ion.[5] We would expect to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The precise mass of these ions allows for the unambiguous confirmation of the molecular formula, C₁₂H₂₆O₂.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O₂ | [1][2] |

| Molecular Weight | 202.33 g/mol | [1][2] |

| Exact Mass | 202.19328 u | [1][2] |

| Predicted [M+H]⁺ | 203.20056 u | [6] |

| Predicted [M+Na]⁺ | 225.18250 u | [6] |

-

Trustworthiness: Tandem MS (MS/MS) experiments can provide initial structural insights. Alcohols commonly undergo fragmentation via dehydration (loss of H₂O) and alpha-cleavage.[7][8] Observing a neutral loss of 18 Da would be strong evidence for an alcohol. Fragmentation patterns can help differentiate isomers, though this can be complex for acyclic structures.[5]

Infrared (IR) Spectroscopy

IR spectroscopy serves as a rapid and definitive method for identifying key functional groups. For 2,4-Diethyloctane-1,5-diol, the presence of hydroxyl groups is the most prominent feature.

-

Expertise & Causality: The O-H bond stretch in alcohols gives rise to a characteristically strong and broad absorption band in the 3200-3600 cm⁻¹ region.[9][10][11] The broadening is a direct result of intermolecular hydrogen bonding.[10][11] Additionally, a strong C-O stretching vibration is expected in the 1050-1260 cm⁻¹ range.[9] The presence of both peaks provides conclusive evidence for the diol functionality.

Elucidating the Carbon Skeleton: A Multinuclear NMR Approach

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D and 2D NMR experiments is required to assemble the complete carbon-hydrogen framework.

1D NMR: ¹H, ¹³C, and DEPT

One-dimensional NMR provides the initial inventory of proton and carbon environments.

-

¹H NMR: The proton spectrum will reveal the number of unique proton environments, their integration (relative number of protons), and their coupling patterns (J-coupling), which indicates adjacent protons. Due to the chiral centers, methylene (CH₂) protons in the structure are expected to be diastereotopic, appearing as complex multiplets rather than simple triplets or quartets.[12]

-

¹³C NMR: A ¹³C NMR spectrum will show a signal for each magnetically non-equivalent carbon atom. For 2,4-Diethyloctane-1,5-diol, we expect to see 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The chemical shifts of carbons bonded to oxygen (C1 and C5) will be significantly downfield (typically 50-70 ppm).[13]

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for determining the multiplicity of each carbon atom. It differentiates between CH₃/CH groups (positive signals) and CH₂ groups (negative signals). Quaternary carbons are absent. This provides a vital cross-check for the assignments made from the ¹H and ¹³C spectra.

2D NMR: Assembling the Puzzle

Two-dimensional NMR experiments are the key to establishing the bonding connectivity, removing any ambiguity from the 1D data.

-

COSY (Correlation Spectroscopy): This experiment maps out all ¹H-¹H J-coupling networks.[14] Cross-peaks appear between protons that are coupled, typically through 2 or 3 bonds. By "walking" through the COSY correlations, one can trace the entire carbon backbone from one end to the other.

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH).[15][16] This definitively links the proton and carbon skeletons, allowing for the unambiguous assignment of each CH, CH₂, and CH₃ group.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for confirming the overall molecular structure. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds (²JCH and ³JCH).[15] This is essential for connecting the fragments identified by COSY, for example, by showing a correlation from the protons of an ethyl group to the main octane chain.

The logical workflow for using these NMR techniques is visualized below.

Caption: Workflow for NMR-based structure elucidation.

Below is a diagram illustrating the key HMBC correlations that would be expected to definitively establish the carbon skeleton of 2,4-Diethyloctane-1,5-diol.

Caption: Key expected HMBC correlations for structural confirmation.

Advanced Analysis: Assigning Relative Stereochemistry

With the planar structure confirmed, the final and most complex challenge is determining the relative stereochemistry of the three chiral centers (C2, C4, C5). This requires specialized NMR techniques that probe through-space interactions or rely on conformation-dependent parameters.

-

J-Based Configuration Analysis: For flexible acyclic systems, the magnitude of three-bond proton-proton (³JHH) and two- and three-bond carbon-proton (²,³JCH) coupling constants can be used to deduce the preferred dihedral angles between adjacent stereocenters.[17][18] By comparing experimentally measured J-values with those predicted for different stereoisomers (e.g., syn vs. anti), the relative configuration can often be assigned. This method is powerful because it does not require crystallization or derivatization.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (<5 Å), irrespective of their bonding connectivity. For a flexible molecule, observed NOEs are an average of all conformations. However, for certain diastereomers, steric hindrance may favor specific conformations, leading to diagnostic NOE cross-peaks that can help elucidate the relative stereochemistry. NOESY is generally used for smaller molecules, while ROESY can be more effective for molecules in the intermediate size range.

-

Chemical Derivatization: In cases where the native molecule's conformational flexibility precludes a definitive assignment, chemical derivatization can be employed. For example, the 1,5-diol could potentially be cyclized to form a rigid heterocyclic system. The stereochemical relationships would then be locked in place, making analysis by J-coupling and NOE much more straightforward. Another well-established method for 1,3-diols involves forming an acetonide and analyzing the ¹³C NMR shifts of the acetal methyl groups, though its direct applicability here is limited to the C2-C4 relationship.[18][19]

Experimental Protocols

5.1 Sample Preparation

-

NMR Spectroscopy: Dissolve 5-10 mg of 2,4-Diethyloctane-1,5-diol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄). The choice of solvent is critical; CDCl₃ is standard, but a hydrogen-bonding solvent like Methanol-d₄ may help resolve hydroxyl proton signals. Filter the solution into a 5 mm NMR tube.

-

Mass Spectrometry (ESI): Prepare a dilute solution of the analyte (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

-

IR Spectroscopy (Liquid Film): Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Mount the plates in the spectrometer's sample holder.

5.2 Instrumentation and Data Acquisition

-

NMR: All NMR spectra should be acquired on a high-field spectrometer (≥400 MHz for ¹H) equipped with a probe capable of multinuclear detection.

-

¹H NMR: Acquire with a 30° pulse width and a relaxation delay of 1-2 seconds.

-

¹³C{¹H} NMR: Acquire with a 45° pulse width and a relaxation delay of 2 seconds.

-

2D Experiments (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer manufacturer. Optimize parameters such as spectral widths and acquisition times to ensure adequate resolution in both dimensions. HMBC experiments should be optimized for a long-range coupling of ~8 Hz.

-

-

HRMS: Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument. Acquire data in positive ion mode, scanning a mass range appropriate to include the expected [M+H]⁺ and [M+Na]⁺ ions.

-

IR: Acquire the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan with empty salt plates prior to the sample scan.

Conclusion

The is a multifaceted process that relies on the synergistic application of modern analytical techniques. Through a logical progression from confirming the molecular formula with HRMS and identifying functional groups with IR spectroscopy, to meticulously assembling the molecular framework with a suite of 1D and 2D NMR experiments, the gross structure can be determined with high confidence. The final stereochemical assignment, while challenging due to the molecule's acyclic nature, is approachable through advanced methods like J-based analysis and NOESY. This comprehensive, self-validating workflow ensures the highest degree of scientific integrity and provides a robust template for the structural analysis of similarly complex molecules.

References

-

Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. Available at: [Link]

-

2,4-Diethyloctane-1,5-diol. LookChem. Available at: [Link]

-

Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Chromatography Today. Available at: [Link]

-

1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. Available at: [Link]

-

2,4-Diethyloctane-1,5-diol | C12H26O2 | CID 3024226. PubChem. Available at: [Link]

-

2,4-Diethyloctane-1,5-diol | CAS No: 94277-83-5. Pharmaffiliates. Available at: [Link]

-

IR Spectroscopy of Alcohols. University of Calgary. Available at: [Link]

-

Mass spectrometric analysis of long-chain esters of diols. PubMed. Available at: [Link]

-

Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]

-

An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

Stereochemical Determination of Acyclic Structures Based on Carbon−Proton Spin-Coupling Constants. The Journal of Organic Chemistry. Available at: [Link]

-

Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. Available at: [Link]

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

-

Diastereotopic Protons in 1H NMR Spectroscopy. Master Organic Chemistry. Available at: [Link]

-

Utilization of Machine Learning for the Differentiation of Positional NPS Isomers. Analytical Chemistry. Available at: [Link]

-

HSQC and HMBC. Columbia University NMR Core Facility. Available at: [Link]

-

13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios. Organic Letters. Available at: [Link]

-

Determination of relative stereochemistry. NMR Wiki. Available at: [Link]

-

Spectroscopy of Alcohols and Phenols. OpenStax. Available at: [Link]

-

Recent Advances in Differentiation of Isomers by Ion Mobility Mass Spectrometry. ResearchGate. Available at: [Link]

-

Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Analyze of stereoisomer by NMR. JEOL Ltd. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Alcohols—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

2,4-diethyloctane-1,5-diol (C12H26O2). PubChemLite. Available at: [Link]

-

DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of the West Indies. Available at: [Link]

-

Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. National Institutes of Health (NIH). Available at: [Link]

-

Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins. National Institutes of Health (NIH). Available at: [Link]

-

The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates. MDPI. Available at: [Link]

-

Gas-phase acidities of diols. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Available at: [Link]

-

Infrared Spectra of alcohols in A level Chemistry. YouTube. Available at: [Link]

-

Enantiopure 1,2:4,5-diepoxypentanes and their dichlorodiol precursors. Organic Syntheses. Available at: [Link]

-

NMR spectroscopic detection of chirality and enantiopurity. ResearchGate. Available at: [Link]

-

Palladium-Catalyzed 1,3-Diol Fragmentation: Synthesis of ω-Dienyl Aldehydes. Royal Society of Chemistry. Available at: [Link]

-

1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. PubMed. Available at: [Link]

-

Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. Available at: [Link]

-

Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis. Forschungszentrum Jülich. Available at: [Link]

-

Synthesis and Characterization of Abasic β-Diol-C-Nucleosides. ResearchGate. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2,4-Diethyloctane-1,5-diol | C12H26O2 | CID 3024226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS 94277-83-5: 2,4-diethyloctane-1,5-diol | CymitQuimica [cymitquimica.com]

- 5. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]

- 6. PubChemLite - 2,4-diethyloctane-1,5-diol (C12H26O2) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. web.uvic.ca [web.uvic.ca]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]

- 19. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

The Strategic Integration of 2,4-Diethyloctane-1,5-diol in Advanced Polymer Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the prospective applications of 2,4-Diethyloctane-1,5-diol in the field of polymer chemistry. While specific data on this particular diol is limited, this document extrapolates its potential impact on polymer properties based on established principles of polymer science and research on structurally related branched diols.

Introduction to 2,4-Diethyloctane-1,5-diol: A Monomer with Untapped Potential

2,4-Diethyloctane-1,5-diol is an organic compound with a unique molecular architecture, characterized by a long carbon chain with hydroxyl (-OH) functional groups at the first and fifth positions and two ethyl branches.[1][2] This distinct structure suggests its potential as a valuable monomer in the synthesis of a variety of polymers. The presence of two hydroxyl groups allows it to react with other monomers, such as dicarboxylic acids or diisocyanates, to form polyesters and polyurethanes, respectively.[1] The ethyl branches are anticipated to impart specific properties to the resulting polymers, such as increased flexibility and durability.[1]

Table 1: Physicochemical Properties of 2,4-Diethyloctane-1,5-diol

| Property | Value |

| CAS Number | 94277-83-5 |

| Molecular Formula | C12H26O2 |

| Molecular Weight | 202.34 g/mol |

| Appearance | Likely a colorless to pale yellow liquid at room temperature with moderate viscosity.[1] |

| Synonyms | 2,4-Diethyl-1,5-octanediol |

Predicted Impact of the Branched Structure on Polymer Properties

The ethyl side chains in 2,4-Diethyloctane-1,5-diol are expected to introduce steric hindrance and disrupt the regular packing of polymer chains. This can lead to several desirable modifications in the final polymer's characteristics.

-

Reduced Crystallinity: The presence of bulky side groups can inhibit the ordered arrangement of polymer chains, leading to a more amorphous structure.[3] This can result in polymers with increased transparency, improved solubility in common solvents, and greater flexibility.

-

Lowered Glass Transition Temperature (Tg): The increased free volume created by the branched structure can enhance the mobility of the polymer chains, potentially lowering the glass transition temperature. This could be advantageous for applications requiring flexibility at lower temperatures.

-

Enhanced Hydrolytic Stability: For polyesters, the steric hindrance provided by the ethyl groups near the ester linkages could offer protection against hydrolysis, thereby improving the material's long-term durability in moist environments.

-

Modified Mechanical Properties: The disruption of chain packing can lead to a decrease in tensile strength and modulus but an increase in elongation at break, resulting in a more ductile and less rigid material.[4]

Potential Applications in Polyester Synthesis

2,4-Diethyloctane-1,5-diol can be employed as a diol monomer in the polycondensation reaction with various dicarboxylic acids (or their derivatives) to produce novel polyesters.

Reaction Mechanism

The synthesis of polyesters from 2,4-Diethyloctane-1,5-diol would typically proceed through a step-growth polymerization, specifically a polycondensation reaction with a dicarboxylic acid, releasing water as a byproduct. This process is often catalyzed by an acid or a metal-based catalyst.[5]

Caption: Polycondensation of 2,4-Diethyloctane-1,5-diol and a dicarboxylic acid to form a polyester.

Hypothetical Experimental Protocol: Synthesis of a Polyester from 2,4-Diethyloctane-1,5-diol and Adipic Acid

Materials:

-

2,4-Diethyloctane-1,5-diol

-

Adipic acid

-

Titanium (IV) isopropoxide (catalyst)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Equimolar amounts of 2,4-Diethyloctane-1,5-diol and adipic acid are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

-

The catalyst (e.g., 0.1 mol% titanium (IV) isopropoxide) is added to the mixture.

-

The reactor is purged with nitrogen to create an inert atmosphere.

-

The temperature is gradually raised to 180-200°C with constant stirring to initiate the esterification reaction and distill off the water byproduct.

-

After the initial water evolution ceases, a vacuum is slowly applied to facilitate the removal of the remaining water and drive the polymerization to completion, increasing the molecular weight of the polyester.

-

The reaction is continued under high vacuum and elevated temperature until the desired viscosity is achieved.

-

The resulting polyester is then cooled and can be extruded or pelletized for further characterization.

Table 2: Predicted Properties of a Polyester Derived from 2,4-Diethyloctane-1,5-diol vs. a Linear Diol

| Property | Polyester with 2,4-Diethyloctane-1,5-diol (Predicted) | Polyester with 1,6-Hexanediol (Typical) |

| Crystallinity | Amorphous to semi-crystalline | Semi-crystalline |

| Glass Transition Temp. (Tg) | Lower | Higher |

| Tensile Strength | Lower | Higher |

| Elongation at Break | Higher | Lower |

| Solubility | Good in common organic solvents | Limited |

Potential Applications in Polyurethane Synthesis

In the synthesis of polyurethanes, 2,4-Diethyloctane-1,5-diol can function as a chain extender or as part of a polyester polyol. Its branched structure is expected to influence the morphology and properties of the resulting polyurethane. The reaction involves the addition of the hydroxyl groups of the diol to the isocyanate groups of a diisocyanate monomer.[6]

Role as a Chain Extender

When used as a chain extender, 2,4-Diethyloctane-1,5-diol would react with a diisocyanate and a polyol to form the hard segments of the polyurethane. The ethyl branches would likely disrupt the packing of these hard segments, leading to a softer, more flexible, and potentially more transparent polyurethane.[7] This could be beneficial for applications such as coatings, adhesives, and elastomers.

Caption: Synthesis of polyurethane using 2,4-Diethyloctane-1,5-diol as a chain extender.

Hypothetical Experimental Protocol: Synthesis of a Thermoplastic Polyurethane (TPU)

Materials:

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

Poly(tetramethylene ether) glycol (PTMEG, a polyol)

-

2,4-Diethyloctane-1,5-diol (chain extender)

-

Dibutyltin dilaurate (catalyst)

-

Dry N,N-Dimethylformamide (DMF, solvent)

Procedure:

-

In a moisture-free environment, MDI is dissolved in DMF in a reaction vessel.

-

The catalyst is added to the MDI solution.

-

A solution of PTMEG in DMF is added dropwise to the MDI solution with vigorous stirring, forming the prepolymer. The temperature is maintained at around 70-80°C.

-

After the prepolymer formation is complete, a solution of 2,4-Diethyloctane-1,5-diol in DMF is added to the reactor to chain-extend the prepolymer.

-

The reaction is allowed to proceed until the desired molecular weight is achieved, as monitored by the viscosity of the solution.

-

The resulting thermoplastic polyurethane solution is then cast into a film or precipitated in a non-solvent like methanol, followed by drying under vacuum.

Table 3: Predicted Properties of a Polyurethane with 2,4-Diethyloctane-1,5-diol as a Chain Extender

| Property | Polyurethane with 2,4-Diethyloctane-1,5-diol (Predicted) | Polyurethane with 1,4-Butanediol (Typical) |

| Hardness (Shore A) | Lower | Higher |

| Transparency | Potentially higher | Lower |

| Flexibility | Higher | Lower |

| Solvent Resistance | Good | Excellent |

Conclusion and Future Outlook

While direct experimental data on the applications of 2,4-Diethyloctane-1,5-diol in polymer chemistry is not yet widely available in public literature, its unique branched structure presents a compelling case for its potential to create novel polymers with tailored properties. The incorporation of this diol into polyesters and polyurethanes is predicted to lead to materials with reduced crystallinity, enhanced flexibility, and potentially improved hydrolytic stability. Further research is warranted to fully elucidate the structure-property relationships of polymers derived from 2,4-Diethyloctane-1,5-diol and to explore its utility in specialized applications such as biodegradable polymers, flexible coatings, and advanced adhesives.

References

Sources

- 1. CAS 94277-83-5: 2,4-diethyloctane-1,5-diol | CymitQuimica [cymitquimica.com]

- 2. 2,4-Diethyloctane-1,5-diol | C12H26O2 | CID 3024226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Unseen Potential: A Technical Guide to the Biological Activity of Substituted Octane-1,5-Diols

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals